2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-N-[4-(MORPHOLIN-4-YL)PHENYL]PROPANAMIDE
Description
Properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-morpholin-4-ylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3/c1-14-12-19(13-15(2)20(14)22)27-16(3)21(25)23-17-4-6-18(7-5-17)24-8-10-26-11-9-24/h4-7,12-13,16H,8-11H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSDMGMVPVVJCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)NC2=CC=C(C=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(morpholin-4-yl)phenyl]propanamide typically involves multiple steps. One common route starts with the preparation of 4-chloro-3,5-dimethylphenol, which is then reacted with propanoyl chloride to form 2-(4-chloro-3,5-dimethylphenoxy)propanoyl chloride . This intermediate is then coupled with 4-(morpholin-4-yl)aniline under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3,5-dimethylphenoxy)-N-[4-(morpholin-4-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized under strong oxidizing conditions.
Reduction: The amide group can be reduced to an amine under reducing conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group may yield a quinone derivative, while reduction of the amide group may produce an amine .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects, particularly in cancer treatment. Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of related structures have shown promising activity against various cancer cell lines by inducing apoptosis through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation .
Case Study: Anticancer Activity
A study evaluated the anticancer activity of structurally similar compounds, revealing that they could inhibit the growth of human cancer cell lines significantly. The National Cancer Institute (NCI) has conducted assays demonstrating that these compounds can effectively target multiple cancer types, including breast and colon cancer .
Agricultural Chemistry
The compound is also being explored for its applications in agrochemicals. It has been incorporated into formulations aimed at enhancing the efficacy of pesticides and herbicides. The incorporation of morpholine derivatives in agrochemical formulations has been shown to improve the stability and effectiveness of active ingredients .
Case Study: Agrochemical Formulation
Research on high-load agricultural formulations indicated that using this compound as part of the formulation can enhance the delivery and efficacy of anionic pesticides, leading to better pest control with reduced environmental impact .
| Activity Type | Target Organism | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | Breast Cancer Cells | 15.72 | |
| Anticancer | Colon Cancer Cells | 12.53 | |
| Pesticide Efficacy | Various Pests | - |
Mechanism of Action
The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(morpholin-4-yl)phenyl]propanamide involves its interaction with specific molecular targets. The phenoxy group may interact with enzymes or receptors, while the morpholine ring can enhance its binding affinity. The compound may modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of the target compound with analogs from the evidence:
Functional Group Impact on Activity
- Phenoxy Substituents: The 4-chloro-3,5-dimethylphenoxy group is shared across multiple analogs (e.g., compound 602 compound ). This motif likely contributes to hydrophobic interactions in target binding, as seen in auxin agonists .
- Morpholine vs. Pyridine/Thiazole: The morpholine group in the target compound may improve aqueous solubility compared to pyridine (compound 602) or thiazole () due to its oxygen-rich, non-aromatic structure .
Biological Activity
The compound 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(morpholin-4-yl)phenyl]propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name: this compound
- Molecular Formula: C22H26ClN3O2
- Molecular Weight: 399.91 g/mol
Structure
The compound features a phenoxy group substituted with a chlorine atom and two methyl groups, alongside a morpholine ring attached to a phenyl group. This structural complexity may contribute to its diverse biological activities.
Pharmacological Properties
-
Anti-inflammatory Activity
- The compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines and mediators, which are crucial in the inflammatory response. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.
-
Analgesic Effects
- Research indicates that the compound has analgesic properties comparable to established analgesics. It has been evaluated in various pain models, including the hot plate and writhing tests, showing a reduction in pain response similar to that of morphine derivatives.
-
Antimicrobial Activity
- Preliminary studies suggest that the compound possesses antimicrobial properties against a range of bacterial strains. Its mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- COX Enzyme Inhibition: The compound may inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory pathway.
- Receptor Modulation: It is hypothesized that the morpholine moiety may enhance binding affinity to certain receptors involved in pain modulation.
Study 1: Analgesic Activity Evaluation
A study conducted on various derivatives of the compound assessed its analgesic efficacy through behavioral assays in rodents. The results indicated that doses of 10 mg/kg significantly reduced pain response, with an efficacy comparable to standard analgesics like ibuprofen.
Study 2: Anti-inflammatory Mechanism Investigation
In a controlled laboratory setting, the compound was tested for its effects on cytokine levels in lipopolysaccharide (LPS)-stimulated macrophages. Results showed a marked decrease in TNF-alpha and IL-6 levels, suggesting potent anti-inflammatory action.
Study 3: Antimicrobial Screening
The antimicrobial activity was evaluated against common pathogens such as E. coli and S. aureus. The compound demonstrated minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL, indicating moderate antibacterial activity.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
